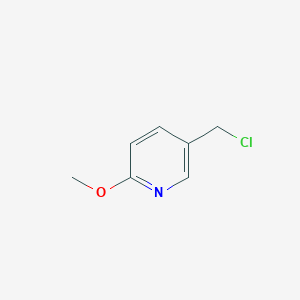
5-(Chloromethyl)-2-methoxypyridine
Cat. No. B012348
Key on ui cas rn:
101990-70-9
M. Wt: 157.6 g/mol
InChI Key: YNCJGPOTUFPVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08557992B2
Procedure details


To a solution of the above compound (0.033 g, 0.078 mmol) in a mixture of 1.4 mL of THF and 0.15 mL of water under an atmosphere of nitrogen was added 5-(chloromethyl)-2-methoxypyridine hydrochloride (0.024 g, 0.12 mmol), cesium carbonate (0.061 g, 0.19 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (9.0 mg, 0.011 mmol). The mixture was heated to 100° C. for 15 h, cooled to rt, and diluted with ethyl acetate. The organic solution was washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 15-80% ethyl acetate in hexanes, to provide the title compound that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 418.0 for [M+H]+: 1H NMR (400 MHz, CDCl3) δ 8.99 (dd, J=4.0, 1.6 Hz, 1H), 8.27 (dd, J=7.2, 1.2 Hz, 1H), 8.25 (s, 1H), 8.07 (d, J=2.4 Hz, 1H), 7.99 (d, J=7.6 Hz, 1H), 7.52 (dd, J=8.4, 4.4 Hz, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.33 (dd, J=8.4, 2.4 Hz, 1H), 6.62 (d, J=8.8 Hz, 1H), 5.17-5.24 (m, 1H), 4.38 (s, 2H), 4.23 (dd, J=10.8, 5.2 Hz, 1H), 4.12 (dd, J=10.8, 3.6 Hz, 1H), 3.95-4.01 (m, 1H), 3.89 (s, 3H), 3.58-3.64 (m, 1H), 3.38 (t, J=10.8 Hz, 1H), 2.11-2.21 (m, 1H), 1.98-2.05 (m, 1H).
[Compound]
Name
compound
Quantity
0.033 g
Type
reactant
Reaction Step One



Quantity
0.024 g
Type
reactant
Reaction Step Two

Name
cesium carbonate
Quantity
0.061 g
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH3:11])=[N:8][CH:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCCl>C1COCC1.O.C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH3:11])=[N:8][CH:9]=1 |f:0.1,2.3.4,9.10.11.12|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0.024 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC=1C=CC(=NC1)OC
|
|
Name
|
cesium carbonate
|
|
Quantity
|
0.061 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
9 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to rt
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with saturated aqueous sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 15-80% ethyl acetate in hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1C=CC(=NC1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
